molecular formula C8H7ClN2O3 B8017741 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate

7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate

Cat. No.: B8017741
M. Wt: 214.60 g/mol
InChI Key: NUKPGQDPMCEEGW-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate (CAS: 1020038-42-9) is a high-purity chemical building block of significant interest in medicinal chemistry and infectious disease research. The compound has a molecular formula of C8H5ClN2O2 and a molecular weight of 196.59 g/mol (anhydrous basis) . It is characterized by its melting point of approximately 231°C (with decomposition) and should be stored sealed in a dry environment at cool ambient temperatures of 2-8°C to ensure stability . This molecule serves as a critical precursor in the synthesis of more complex imidazo[1,2-a]pyridine analogues . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in drug discovery due to its wide range of biological applications . Notably, this class of compounds has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains . Specifically, derivatives based on this core structure are investigated as inhibitors of the cytochrome bcc oxidase complex (Complex III), a key protein in the oxidative phosphorylation pathway essential for bacterial energy production . By targeting the QcrB subunit of this complex, similar to the clinical candidate Telacebec (Q203), these compounds offer a promising mechanism of action for developing new antituberculosis agents . As a versatile synthetic intermediate, it enables exploration of structure-activity relationships to optimize potency and drug-like properties. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling information. The compound has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2.H2O/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5;/h1-4H,(H,12,13);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKPGQDPMCEEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Saponification

The ethyl ester precursor undergoes hydrolysis under basic conditions. Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in tetrahydrofuran (THF)/water or methanol/water mixtures are common:

Procedure :

  • Reaction Setup : Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate (1 equiv) is dissolved in THF:MeOH:H₂O (4:1:1).

  • Base Addition : LiOH·H₂O (1.5 equiv) is added, and the mixture is stirred at 60°C for 4–6 hours.

  • Acidification : The pH is adjusted to 3–4 using 2N H₂SO₄, precipitating the carboxylic acid.

  • Crystallization : The crude product is recrystallized from hot water to yield the monohydrate.

Optimization Data :

BaseSolvent SystemTemperature (°C)Time (h)Yield (%)
LiOH·H₂OTHF:MeOH:H₂O60685
NaOHMeOH:H₂O251678

Key Observations :

  • LiOH in THF/MeOH achieves higher yields due to improved ester solubility.

  • Prolonged heating (>8 hours) leads to decarboxylation, reducing yield.

Alternative Cyclization Approaches

Knorr-type Cyclization

7-Chloro-2-aminopyridine reacts with α-keto esters or bromoacetyl chloride to form the imidazopyridine core:

Stepwise Mechanism :

  • Condensation : 7-Chloro-2-aminopyridine + ethyl bromopyruvate → imine intermediate.

  • Cyclization : Intramolecular nucleophilic attack forms the imidazopyridine ring.

  • Oxidation : Air oxidation stabilizes the aromatic system.

Challenges :

  • Chlorine’s electron-withdrawing effect slows cyclization vs. bromo analogs, requiring higher temperatures (80–100°C).

  • Side products like dihydroimidazopyridines form if reducing agents are present.

Purification and Monohydrate Stabilization

Crystallization from Aqueous Systems

The monohydrate form is stabilized during recrystallization:

Protocol :

  • Dissolve the crude acid in minimal boiling water.

  • Cool to 4°C at 0.5°C/min to induce hydrate nucleation.

  • Filter and dry under vacuum at 40°C.

Characterization Data :

  • Melting Point : 230–233°C (decomposition).

  • XRPD : Distinct peaks at 2θ = 12.4°, 17.8°, and 24.6° confirm monohydrate crystallinity.

Comparative Analysis of Chloro vs. Bromo Derivatives

Parameter7-Chloro Derivative7-Bromo Derivative
Cyclization Temperature80–100°C60–80°C
Hydrolysis Rate (t₁/₂)2.5 hours1.8 hours
Final Yield78–85%82–89%

Insights :

  • Bromine’s larger atomic size accelerates cyclization but complicates purification due to lower solubility.

  • Chloro derivatives exhibit better thermal stability, favoring industrial-scale production.

Scalable Production Recommendations

  • Ester Hydrolysis Route : Preferred for reproducibility; use LiOH in THF/MeOH at 60°C.

  • Crystallization Control : Maintain slow cooling rates (0.5°C/min) to avoid anhydrate contamination.

  • Quality Control : Monitor residual solvents (THF, MeOH) via GC-MS to meet ICH guidelines.

Chemical Reactions Analysis

Types of Reactions

7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, dichloromethane), and bases (e.g., triethylamine).

    Oxidation and Reduction Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) and reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Esterification and Amidation: Alcohols, amines, and catalysts (e.g., sulfuric acid, dicyclohexylcarbodiimide)

Major Products Formed

    Substitution Reactions: Derivatives with different substituents at the 7th position.

    Oxidation and Reduction Reactions: Alcohols, aldehydes, or ketones.

    Esterification and Amidation: Esters and amides

Scientific Research Applications

Medicinal Chemistry

7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it a candidate for developing new pharmaceuticals.

Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have indicated that modifications to the imidazo[1,2-a]pyridine scaffold can enhance activity against resistant bacterial strains, making it a focal point for antibiotic development .

Anticancer Research

The compound has also been explored for its anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation has led to investigations into its use as a chemotherapeutic agent.

Case Study: Inhibition of Kinases
In vitro studies demonstrated that 7-chloroimidazo[1,2-a]pyridine derivatives could inhibit protein kinases associated with cancer progression. This inhibition leads to reduced cell viability in various cancer cell lines, suggesting potential as a lead compound for anticancer drug development .

Neuropharmacology

Recent studies have highlighted the neuroprotective effects of this compound. It has been found to modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects
In animal models of neurodegeneration, administration of 7-chloroimidazo[1,2-a]pyridine derivatives resulted in improved cognitive function and reduced neuronal loss, indicating its potential as a neuroprotective agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against resistant bacterial strains
AnticancerInhibits cancer cell proliferation
NeuroprotectiveImproves cognitive function in neurodegenerative models

Mechanism of Action

The mechanism of action of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target enzyme or receptor. This binding can interfere with the normal function of the enzyme or receptor, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural and Functional Insights

Halogen Substitution: Chlorine vs. Fluorine: The 7-chloro-6-fluoro derivative introduces electron-withdrawing effects, which may improve metabolic stability and enzyme inhibition .

Functional Group Modifications :

  • Carboxylic Acid vs. Ester : The ethyl ester in CAS 1331823-97-2 acts as a prodrug, improving membrane permeability but requiring hydrolysis for activation .
  • Carbaldehyde : The carbaldehyde group (CAS 1192617-36-9) replaces the carboxylic acid, altering hydrogen-bonding capacity and reactivity .

Biological Activity

7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

  • Molecular Formula : C8H5ClN2O2
  • Molecular Weight : 196.59 g/mol
  • CAS Number : 1020038-42-9
  • Melting Point : Approximately 231°C (decomposition)

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and protozoa.

PathogenActivityEC50 (µM)
Cryptosporidium parvumPotent against C. parvum0.17
Escherichia coliModerate activity2.1

The compound's efficacy against Cryptosporidium parvum highlights its potential as a treatment for cryptosporidiosis, particularly in immunocompromised patients where existing treatments are often ineffective .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the imidazo[1,2-a]pyridine structure have shown varying impacts on potency and selectivity.

  • Heteroaryl Modifications : Substituting different heteroaryl groups has been explored to enhance potency while minimizing cardiotoxicity associated with hERG channel inhibition.
  • Basic pKa Values : Compounds with lower pKa values exhibit reduced affinity for hERG channels, suggesting a pathway to develop safer derivatives .

Study 1: In Vivo Efficacy

In a study involving mouse models of C. parvum infection, the compound demonstrated significant oral efficacy, reducing parasite load and improving survival rates compared to control groups. The study emphasized the need for further exploration of dosage and administration routes to maximize therapeutic benefits .

Study 2: Toxicological Assessment

A comprehensive toxicological evaluation indicated that while the compound can cause skin and eye irritation, it does not exhibit mutagenic or carcinogenic properties under standard testing conditions. This assessment is vital for considering clinical applications and regulatory approvals .

Potential Therapeutic Applications

The promising biological activity of this compound suggests several potential therapeutic applications:

  • Antiparasitic Treatments : Particularly for infections caused by Cryptosporidium.
  • Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
  • Cancer Research : Exploration of anti-cancer properties through further structural modifications.

Q & A

Q. What are the standard synthetic routes for 7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives?

The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., esters or ketones) to form the imidazo[1,2-a]pyridine core. For example, refluxing 2-aminopyridine with ethyl 4-chloroacetoacetate in ethanol under nitrogen, followed by hydrolysis and crystallization, yields structurally related compounds . Modifications at the carboxylic acid position (e.g., esterification or salt formation) can be achieved by adjusting reaction conditions or reagents.

Q. How can spectroscopic methods validate the structure of this compound?

A combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy is critical. 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm), while 13C^{13}C-NMR confirms carbonyl (C=O) and carboxylic acid (COOH) carbons at ~170 ppm. IR spectroscopy detects functional groups like C=O (1650–1750 cm1 ^{-1}) and N–H stretches (3200–3500 cm1 ^{-1}) . High-resolution mass spectrometry (HRMS) validates molecular weight with <5 ppm error .

Q. What factors influence the stability of this compound during storage?

Stability is affected by moisture, temperature, and light. Store the compound in airtight containers under inert gas (e.g., nitrogen) at −20°C. Avoid exposure to strong acids/bases, as the carboxylic acid group may undergo hydrolysis. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization requires reaction parameter screening. For example:

  • Catalyst selection : Palladium on carbon (Pd/C) or sodium hydride (NaH) enhances reaction efficiency in hydrogenation or deprotonation steps .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Reflux conditions (e.g., 80°C in ethanol) balance reactivity and side-product formation . Design-of-experiment (DoE) models can statistically identify critical factors .

Q. How should researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or impurities. To address this:

  • Reproducibility checks : Validate activity in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.
  • Purity analysis : Use HPLC (>95% purity) to exclude confounding effects from byproducts.
  • Mechanistic studies : Employ target-binding assays (e.g., SPR or ITC) to confirm direct interactions .

Q. What computational approaches predict the compound’s reactivity or binding affinity?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites. Molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding to biological targets (e.g., enzymes or receptors) using crystal structures from the PDB. Machine learning models (e.g., QSAR) can correlate structural features with activity using datasets from PubChem or ChEMBL .

Q. How do structural modifications at the 7-chloro position affect pharmacological activity?

Substituent effects are studied via:

  • SAR analysis : Synthesize analogs with halogens (Br, F) or methyl groups at position 7 and compare IC50_{50} values in bioassays.
  • Electron-withdrawing groups : Chlorine’s electronegativity may enhance binding to hydrophobic pockets in targets like kinases or GPCRs .
  • Crystallography : Co-crystal structures with target proteins reveal steric and electronic interactions .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting spectral data (e.g., unexpected NMR shifts)?

  • Artifact checks : Confirm solvent peaks (e.g., DMSO-d6_6 at δ 2.50 ppm) and rule out moisture contamination.
  • Dynamic effects : Variable-temperature NMR can detect tautomerism or conformational changes.
  • Comparative analysis : Cross-reference with published spectra of structurally similar imidazo[1,2-a]pyridines .

Q. What strategies validate the environmental safety of this compound?

  • Ecotoxicity assays : Test acute toxicity in Daphnia magna or algae (OECD Guidelines 202/201).
  • Degradation studies : Monitor hydrolysis/photolysis products via LC-MS under simulated environmental conditions .
  • Waste management : Neutralize acidic waste with sodium bicarbonate before disposal .

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